![molecular formula C15H21NO3 B5204854 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5204854.png)
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
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Overview
Description
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the acetamide family and has been found to exhibit unique biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is not yet fully understood. However, it has been found to act on the central nervous system by inhibiting the production of prostaglandins and leukotrienes. It also modulates the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide are diverse. It has been found to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It also exhibits analgesic properties by modulating the activity of various neurotransmitters. Additionally, it has antipyretic effects by reducing fever.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments are its unique biochemical and physiological effects. It can be used to study the mechanisms of inflammation, pain, and fever. However, the limitations of using this compound are its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions related to 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One direction is to further explore its potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Another direction is to study its potential toxicity and safety for human use. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a promising compound with unique biochemical and physiological effects. Its potential applications in various scientific research fields make it an important compound to study. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction of 3-ethylphenol with tetrahydro-2-furanmethanamine followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography. This method has been found to be efficient and yields high-quality product.
Scientific Research Applications
The unique biochemical and physiological effects of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide make it a promising compound for various scientific research applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
properties
IUPAC Name |
2-(3-ethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-12-5-3-6-13(9-12)19-11-15(17)16-10-14-7-4-8-18-14/h3,5-6,9,14H,2,4,7-8,10-11H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRYKNFPJVTKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide |
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